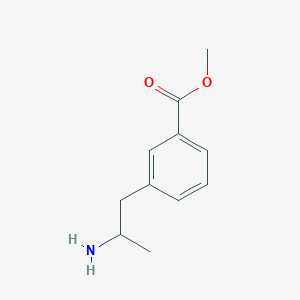

Methyl 3-(2-aminopropyl)benzoate

Description

Methyl 3-(2-aminopropyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the 3-position with a 2-aminopropyl group (-CH₂CH(NH₂)CH₃).

Properties

IUPAC Name |

methyl 3-(2-aminopropyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(12)6-9-4-3-5-10(7-9)11(13)14-2/h3-5,7-8H,6,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGYCUUDPYTJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminopropyl)benzoate typically involves the esterification of 3-(2-aminopropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2-aminopropyl)benzoic acid+methanolacid catalystMethyl 3-(2-aminopropyl)benzoate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 3-(2-aminopropyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminopropyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The aminopropyl side chain can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids and other oxidized derivatives.

Reduction: Formation of alcohols and other reduced forms.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-(2-aminopropyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminopropyl)benzoate involves its interaction with specific molecular targets and pathways. The aminopropyl side chain can interact with various biological receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are analyzed below:

Substituent-Specific Comparisons

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Substituents : A 3-methylbenzamide group with an N-(2-hydroxy-1,1-dimethylethyl) chain.

- Key Differences: The amide linkage and hydroxyl group in this compound contrast with the ester and primary amine in Methyl 3-(2-aminopropyl)benzoate. The N,O-bidentate directing group in facilitates metal-catalyzed C–H functionalization, whereas the aminopropyl group in the target compound may act as a nucleophilic site or directing group in synthetic applications.

- Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, differing from the esterification or alkylation routes likely required for the target compound.

Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate ()

- Substituents : Cyclopropylmethoxy and hydroxyl groups at positions 4 and 3, respectively.

- Key Differences: The ether and phenolic hydroxyl groups confer acidity and steric hindrance, unlike the basic amine in Methyl 3-(2-aminopropyl)benzoate. This compound’s solubility profile (polar aprotic solvents) may differ due to hydrogen-bonding capacity.

Alkyl Benzoates (Methyl, Ethyl, Propyl) ()

- Substituents : Simple alkyl chains (e.g., methyl, ethyl) esterified to the benzoate core.

- Key Differences: Methyl benzoate lacks the aminopropyl group, resulting in lower polarity and basicity. Acute toxicity data (e.g., methyl benzoate oral LD₅₀ in rats: 1170 mg/kg) suggest that the addition of an aminopropyl group could alter toxicity profiles, though direct data are unavailable.

Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate ()

- Substituents : A 1,2,4-oxadiazole ring with a 2,2-dimethylpropyl group at position 3.

- Such structural variations influence applications in medicinal chemistry or materials science.

Data Table: Structural and Functional Comparison

*Calculated based on structural formulas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.